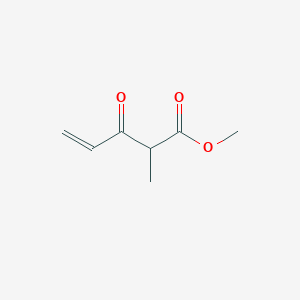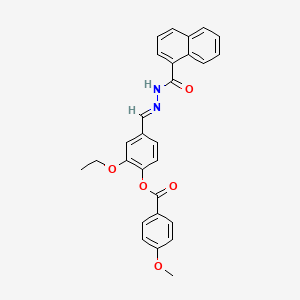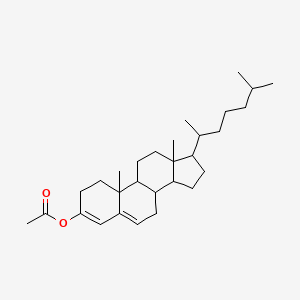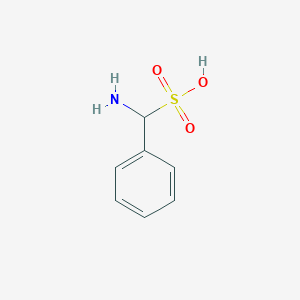
4-Pentenoic acid, 2-methyl-3-oxo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentenoic acid, 2-methyl-3-oxo-, methyl ester is an organic compound with the molecular formula C7H10O3 It is a methyl ester derivative of 4-pentenoic acid, featuring a ketone group at the third carbon and a methyl group at the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-methyl-3-oxo-, methyl ester can be achieved through several methods:
-
Esterification of 4-Pentenoic Acid: : This involves the reaction of 4-pentenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to drive the esterification to completion.
-
Ketone Introduction: : The introduction of the ketone group at the third carbon can be achieved through oxidation reactions. For instance, the use of oxidizing agents like potassium permanganate or chromium trioxide can convert the corresponding alcohol to a ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the double bond or the ketone group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: : Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents used for this purpose.
-
Substitution: : The ester group can participate in nucleophilic substitution reactions. For example, the ester can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aqueous sodium hydroxide for hydrolysis.
Major Products Formed
Oxidation: Formation of carboxylic acids or further oxidized products.
Reduction: Formation of alcohols.
Substitution: Formation of carboxylic acids from ester hydrolysis.
Applications De Recherche Scientifique
4-Pentenoic acid, 2-methyl-3-oxo-, methyl ester has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
-
Biology: : The compound can be used in studies involving enzyme-catalyzed reactions, especially those involving esterases and oxidoreductases.
-
Industry: : Used in the production of specialty chemicals and as a building block for polymers and resins.
Mécanisme D'action
The mechanism by which 4-Pentenoic acid, 2-methyl-3-oxo-, methyl ester exerts its effects depends on the specific reactions it undergoes. For instance, in ester hydrolysis, the ester bond is cleaved by nucleophilic attack from a hydroxide ion, leading to the formation of a carboxylate ion and methanol. In oxidation reactions, the double bond or ketone group is targeted by oxidizing agents, leading to the formation of more oxidized products.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pentenoic acid, 3-oxo-, methyl ester: Similar structure but lacks the methyl group at the second carbon.
2-Pentenoic acid, 4-methyl-, methyl ester: Similar structure but the double bond is located at a different position.
Pentanoic acid, 4-oxo-, methyl ester: Similar structure but lacks the double bond.
Uniqueness
4-Pentenoic acid, 2-methyl-3-oxo-, methyl ester is unique due to the presence of both a double bond and a ketone group, along with a methyl group at the second carbon. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and industry.
Propriétés
| 90784-58-0 | |
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
methyl 2-methyl-3-oxopent-4-enoate |
InChI |
InChI=1S/C7H10O3/c1-4-6(8)5(2)7(9)10-3/h4-5H,1H2,2-3H3 |
Clé InChI |
BPIVHRHASJAQFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C=C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-N-[2-oxo-2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12002231.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12002235.png)
![4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine](/img/structure/B12002238.png)



![N'-[(E)-(3-Chlorophenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide](/img/structure/B12002258.png)





![8-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12002310.png)

